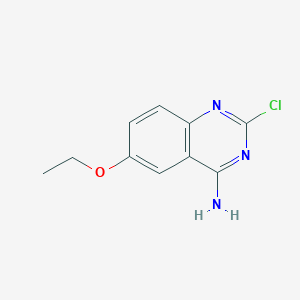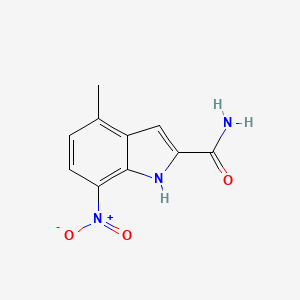
4-Methyl-7-nitro-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-nitro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The presence of the carboxamide group at the 2-position and the nitro group at the 7-position of the indole ring enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7-nitro-1H-indole-2-carboxamide typically involves the nitration of 4-methylindole followed by the introduction of the carboxamide group. One common method involves the reaction of 4-methylindole with nitric acid to introduce the nitro group at the 7-position. This is followed by the reaction with a carboxylic acid derivative to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-7-nitro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group at the 4-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: 4-Methyl-7-amino-1H-indole-2-carboxamide.
Substitution: 4-Halo-7-nitro-1H-indole-2-carboxamide.
Applications De Recherche Scientifique
4-Methyl-7-nitro-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form hydrogen bonds with various enzymes.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-nitro-1H-indole-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The carboxamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Methyl-7-amino-1H-indole-2-carboxamide: Similar structure but with an amino group instead of a nitro group.
4-Methyl-1H-indole-2-carboxamide: Lacks the nitro group at the 7-position.
7-Nitro-1H-indole-2-carboxamide: Lacks the methyl group at the 4-position.
Uniqueness: 4-Methyl-7-nitro-1H-indole-2-carboxamide is unique due to the presence of both the nitro and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9N3O3 |
|---|---|
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
4-methyl-7-nitro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C10H9N3O3/c1-5-2-3-8(13(15)16)9-6(5)4-7(12-9)10(11)14/h2-4,12H,1H3,(H2,11,14) |
Clé InChI |
YQWJCYPNMRADQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




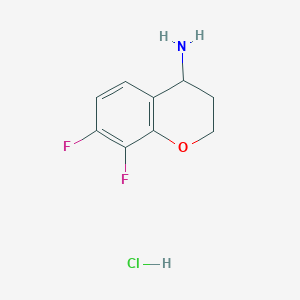

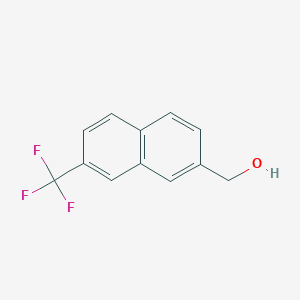



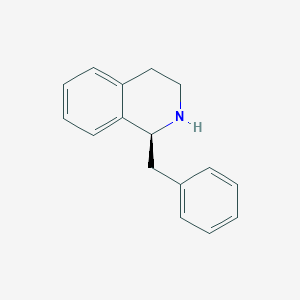
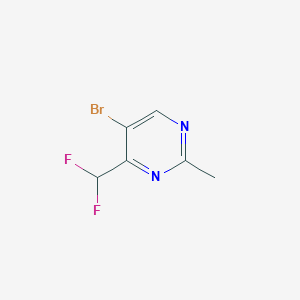

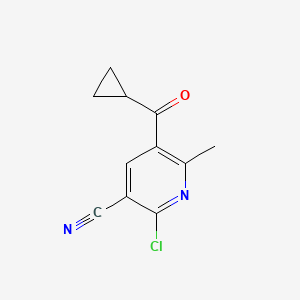
![1-Ethyl-N-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11883235.png)
